molecular formula C11H17F2NO2 B14079890 Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate

Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B14079890
M. Wt: 233.25 g/mol
InChI Key: MQEJGWJKBCIGLW-UHFFFAOYSA-N
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Description

Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro ring system, which includes a nitrogen atom and two fluorine atoms. The tert-butyl group attached to the carboxylate moiety adds to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted spirocyclic compounds .

Scientific Research Applications

Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate is unique due to its specific spirocyclic structure and the presence of both fluorine and nitrogen atoms.

Properties

Molecular Formula

C11H17F2NO2

Molecular Weight

233.25 g/mol

IUPAC Name

tert-butyl 2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C11H17F2NO2/c1-9(2,3)16-8(15)14-5-4-10(7-14)6-11(10,12)13/h4-7H2,1-3H3

InChI Key

MQEJGWJKBCIGLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC2(F)F

Origin of Product

United States

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